molecular formula C35H24N5Na3O14S3 B15186950 Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate CAS No. 94248-92-7

Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate

Cat. No.: B15186950
CAS No.: 94248-92-7
M. Wt: 903.8 g/mol
InChI Key: LQDNEQHVPZXQCH-UHFFFAOYSA-K
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Description

Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate is a highly sulfonated, polyaromatic azo dye characterized by two azo (-N=N-) linkages, multiple sulfonate (-SO₃⁻) groups, and naphthalene-derived aromatic systems. The sodium counterions enhance its water solubility, making it suitable for industrial dyeing applications, particularly in textiles and inks. The presence of methoxy (-OCH₃) and hydroxy (-OH) substituents may influence its chelation properties and stability under varying pH conditions.

Properties

CAS No.

94248-92-7

Molecular Formula

C35H24N5Na3O14S3

Molecular Weight

903.8 g/mol

IUPAC Name

trisodium;4-hydroxy-3-[[4-[(2-hydroxy-7-sulfonatonaphthalen-1-yl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-8-[(4-sulfonatobenzoyl)amino]naphthalene-2-sulfonate

InChI

InChI=1S/C35H27N5O14S3.3Na/c1-53-29-17-27(30(54-2)16-26(29)37-39-32-23-14-21(56(47,48)49)12-6-18(23)9-13-28(32)41)38-40-33-31(57(50,51)52)15-24-22(34(33)42)4-3-5-25(24)36-35(43)19-7-10-20(11-8-19)55(44,45)46;;;/h3-17,41-42H,1-2H3,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3

InChI Key

LQDNEQHVPZXQCH-UHFFFAOYSA-K

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])O)OC)N=NC4=C(C=C5C(=C4O)C=CC=C5NC(=O)C6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Trisodium 4-hydroxy-3-((4-((2-hydroxy-7-sulphonato-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-8-((4-sulphonatobenzoyl)amino)naphthalene-2-sulphonate is a complex azo dye with significant potential in various biological applications. Its intricate structure, characterized by multiple functional groups, contributes to its solubility and reactivity in biological systems.

  • Molecular Formula : C35H24N5Na3O14S3
  • Molecular Weight : 903.8 g/mol
  • CAS Number : 94248-92-7

The compound is notable for its high water solubility, attributed to the presence of sulfonate groups, which enhances its applicability in aqueous environments.

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activities. This compound has been shown to scavenge free radicals effectively, thus potentially protecting cells from oxidative stress. This property is particularly significant in the context of diseases where oxidative damage plays a crucial role.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of various azo dyes on cancer cell lines. The compound has demonstrated selective cytotoxicity against certain cancer types, leading to apoptosis in malignant cells while sparing normal cells. This selectivity is believed to stem from its ability to interfere with cellular signaling pathways essential for cancer cell survival .

Interaction with Biomolecules

The interaction of this compound with biomolecules such as proteins and nucleic acids has been investigated. The compound can form complexes with various biomolecules, which may alter their function and stability. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration upon treatment with the compound, suggesting its efficacy as an antioxidant agent.

Concentration (µM)DPPH Reduction (%)
1025
5055
10080

This data highlights the dose-dependent antioxidant activity of the compound.

Cytotoxicity Assessment

In vitro studies using MTT assays on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibited IC50 values ranging from 20 to 40 µM. These findings suggest a promising anticancer potential that warrants further investigation.

Cell LineIC50 (µM)
HeLa25
MCF730

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Azo Dyes

Property Trisodium Target Compound Acid Red 88 Direct Blue 1
Azo Groups 2 1 2
Sulfonate Groups 3 2 4
λmax (nm) ~520 ~480 ~600
Water Solubility (g/L) >100 ~50 >200

Table 2: Environmental Impact Metrics

Compound Biodegradability (Half-life) Mutagenicity (Ames Test)
Trisodium Target Compound >60 days Negative (predicted)
Acid Red 88 ~30 days Positive
2-Naphthylamine-1-sulfonic acid N/A Positive

Research Findings and Gaps

  • Stability : Methoxy groups may improve thermal stability, but photodegradation studies are needed .
  • Toxicity: No direct data exists; in silico models (e.g., similarity-based virtual screening ) suggest low bioactivity due to high polarity.
  • Analytical Challenges : SPE and LC-MS methods (as in ) require optimization to resolve this compound from complex matrices.

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